

Structure-Activity Relationship of Cadinane Analogues: A Comparative Guide

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Compound of Interest

Compound Name: Cadinane

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The **cadinane** skeleton, a bicyclic sesquiterpenoid framework, has emerged as a promising scaffold in drug discovery. Its natural derivatives and synthetic analogues have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the relationship between the chemical structure of these compounds and their biological function is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **cadinane** analogues, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity

Cadinane sesquiterpenoids have shown significant potential in modulating inflammatory responses. The primary mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Key Structural Features Influencing Anti-inflammatory Activity:

- **Hydroxylation:** The presence and position of hydroxyl groups on the **cadinane** scaffold are critical for anti-inflammatory activity. For instance, studies have shown that hydroxylation at C-7 can contribute to inhibitory effects on pro-inflammatory cytokines.

- **Unsaturation:** The presence of double bonds in the **cadinane** skeleton can influence activity. Aromaticity in the cadalane-type subgroup often correlates with significant anti-inflammatory properties.
- **Stereochemistry:** The spatial arrangement of substituents plays a crucial role. The relative stereochemistry of hydroxyl and isopropyl groups can significantly impact the potency of the anti-inflammatory response.^[1]

Comparative Data of Anti-inflammatory Cadinane Analogues

Compound	Source	Assay	Activity (IC50/Inhibition %)	Reference
7-hydroxy-3,4-dihydrocadalene	Heterotheca inuloides	TPA-induced mouse ear edema	43.14 ± 8.09% inhibition at 228 µg/ear	^[2]
Mappianiodene	Mappianthus iodoides	LPS-induced NO production in RAW 264.7 cells	IC50 values equivalent to hydrocortisone	^[3]
(+)-Aristolone	Acanthella cavernosa (sponge)	LPS-induced TNF-α and CCL2 release in RAW 264.7 macrophages	74.1% (TNF-α) and 64.1% (CCL2) inhibition at 1 µM	^{[4][5]}
α-Cadinol	Taiwania cryptomerioides	(Not specified for anti-inflammatory)	-	^[6]
T-Muurolol	Taiwania cryptomerioides	(Not specified for anti-inflammatory)	-	^[6]

Antimicrobial Activity

Several **cadinane**-type sesquiterpenoids have exhibited notable activity against a range of microbial pathogens, including bacteria and fungi. The structural modifications influencing this activity are a key area of investigation.

Key Structural Features Influencing Antimicrobial Activity:

- **Oxygen-containing Functional Groups:** The presence of hydroxyl, carbonyl, and ether functionalities is often correlated with enhanced antimicrobial effects.
- **Lipophilicity:** The overall lipophilicity of the molecule, influenced by the presence and nature of alkyl and functional groups, plays a role in its ability to penetrate microbial cell membranes. A correlation has been observed between the log P value and antifungal activity.[\[6\]](#)
- **Unsaturation:** As with anti-inflammatory activity, double bonds within the **cadinane** framework can contribute to antimicrobial potency.[\[6\]](#)

Comparative Data of Antimicrobial Cadinane Analogues

Compound	Source/Synthesis	Target Organism	Activity (MIC/IC50)	Reference
α -Cadinol	Taiwania cryptomerioides	Lenzites betulina, Trametes versicolor, Laetiporus sulphureus	Total mean IC50: 0.10 mM	[6]
3 β -ethoxy-T-muurolol	Synthetic derivative	Wood-decay fungi	Total mean IC50: 0.24 mM	[6]
4 β H-cadinan-10 β -ol	Synthetic derivative	Wood-decay fungi	Total mean IC50: 0.25 mM	[6]
4 β H-muurolan-10 β -ol	Synthetic derivative	Wood-decay fungi	Total mean IC50: 0.29 mM	[6]

Anticancer Activity

Recent studies have highlighted the potential of **cadinane** analogues as cytotoxic agents against various cancer cell lines. The structural features governing this activity are beginning to be elucidated.

Key Structural Features Influencing Anticancer Activity:

- **Novel Ring Systems:** The presence of unique fused ring systems, such as a 1,4-dioxane ring, has been associated with potent cytotoxic effects.[7]
- **Dimerization:** Dimeric **cadinane**-type sesquiterpenoids have shown significantly high anti-triple-negative breast cancer (TNBC) effects.[8]
- **Stereochemistry of Diastereomers:** The specific stereoconfiguration of diastereomers can lead to substantial differences in anticancer potency, with some isomers being 3-4 fold more active than others.[7][8]

Comparative Data of Anticancer Cadinane Analogues

Compound	Source	Cell Line	Activity (IC50)	Reference
Hibisceusone A	Hibiscus tiliaceus	MDA-MB-231 (TNBC)	-	[8]
Hibisceusone B	Hibiscus tiliaceus	MDA-MB-231 (TNBC)	Significantly higher than Hibisceusone A and C	[7][8]
Hibisceusone C	Hibiscus tiliaceus	MDA-MB-231 (TNBC)	-	[8]
Cadinane Analogue 1b	Hibiscus tiliaceus	HepG2, Huh7	3.5 - 6.8 μ M	[7][9]
Cadinane Analogue 2b	Hibiscus tiliaceus	HepG2, Huh7	3.5 - 6.8 μ M	[7][9]
Cadinane Analogue 4	Hibiscus tiliaceus	HepG2, Huh7	3.5 - 6.8 μ M	[7][9]
Cadinane Analogue 6	Hibiscus tiliaceus	HepG2, Huh7	3.5 - 6.8 μ M	[7][9]
Cadinane Analogue 8	Hibiscus tiliaceus	HepG2, Huh7	3.5 - 6.8 μ M	[7][9]

Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

Methodology:

- Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO₂.

- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately 1×10^5 cells/well and allowed to adhere overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the test **cadinane** analogues. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.
- **Incubation:** The plates are incubated for a further 24 hours.
- **Nitrite Measurement:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed, and the absorbance is measured at approximately 540 nm after a short incubation period.
- **Data Analysis:** The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells. IC₅₀ values are determined from the dose-response curves.

TPA-Induced Mouse Ear Edema Assay

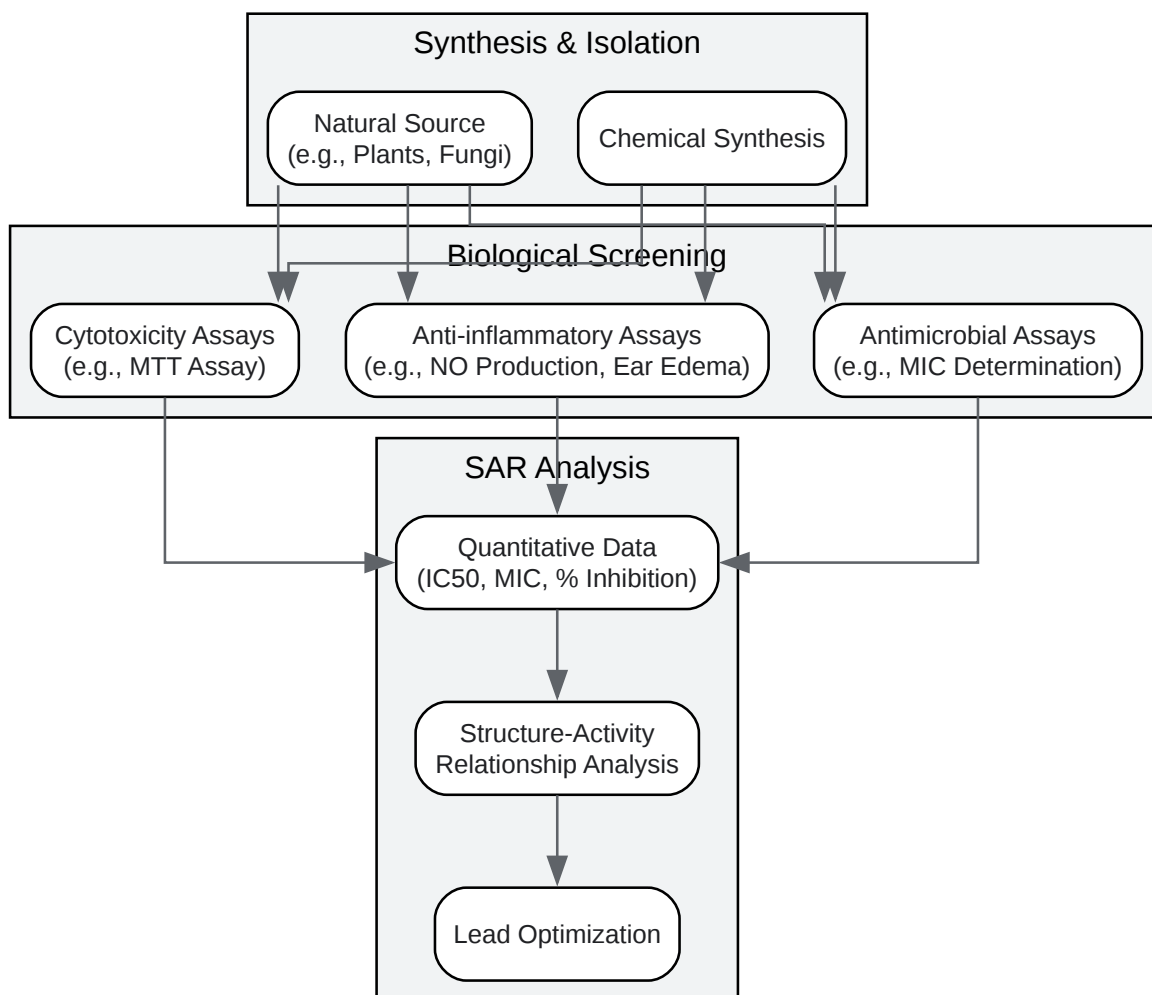
This in vivo assay is a common model to evaluate the topical anti-inflammatory activity of compounds.

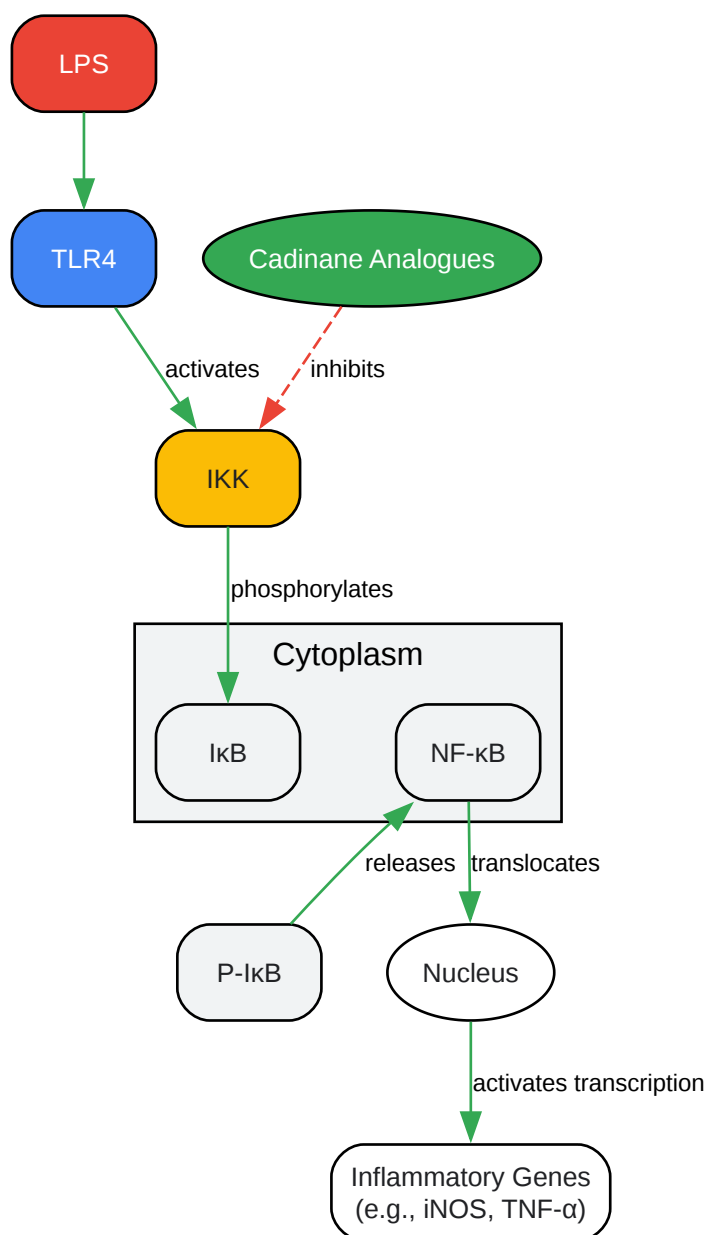
Methodology:

- **Animal Model:** Typically, mice (e.g., BALB/c) are used for this assay.
- **Induction of Edema:** A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to one ear of each mouse to induce inflammation and edema. The other ear serves as a control.
- **Treatment:** The test **cadinane** analogue, dissolved in a suitable vehicle, is applied topically to the TPA-treated ear, usually shortly after TPA application. A control group receives only the vehicle.

- **Measurement of Edema:** After a specific period (e.g., 6 hours), the mice are euthanized, and a circular section of each ear is removed using a biopsy punch. The weight of the ear punch is measured.
- **Data Analysis:** The extent of edema is determined by the difference in weight between the TPA-treated and control ears. The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated group with that in the TPA-only control group.

Visualizations





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